An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dichloroisoquinolin-4-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dichloroisoquinolin-4-amine
Introduction: Unveiling a Scaffold of Interest
Within the landscape of medicinal chemistry, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The strategic placement of substituents can dramatically influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. 1,6-Dichloroisoquinolin-4-amine emerges as a compound of interest, presenting a unique substitution pattern that warrants a thorough investigation of its physicochemical properties. These properties are not mere data points; they are the fundamental determinants of a compound's journey through biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1] This guide provides a comprehensive framework for characterizing 1,6-Dichloroisoquinolin-4-amine, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for its evaluation, drawing upon data from structurally related analogs and established scientific principles.
Chemical Identity and Structural Features
A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.
| Identifier | Value | Source |
| IUPAC Name | 1,6-dichloroisoquinolin-4-amine | |
| CAS Number | 1784977-21-4 | |
| Molecular Formula | C₉H₆Cl₂N₂ | |
| Molecular Weight | 213.07 g/mol | Calculated |
| InChI Code | 1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H,12H2 | |
| InChI Key | DBIGYDRMXJKKMB-UHFFFAOYSA-N | |
| SMILES | Nc1c(Cl)nc2c(Cl)ccc(c12) | Inferred |
| Chemical Structure | (Structure generated based on IUPAC name) |
The structure reveals a rigid, planar isoquinoline ring system. The presence of two chlorine atoms, an electron-withdrawing group, and an amino group, an electron-donating group, at specific positions suggests a molecule with distinct electronic properties that will significantly influence its reactivity and intermolecular interactions.
Core Physicochemical Properties: A Predictive and Methodological Overview
The journey of a drug from administration to its site of action is governed by its physicochemical properties.[1] Here, we delve into the key parameters for 1,6-Dichloroisoquinolin-4-amine, providing both predictive insights and robust experimental and computational protocols for their determination.
Lipophilicity (logP and logD): The Balance of Water and Fat
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[1] Measured as the partition coefficient (logP for the neutral species) or the distribution coefficient (logD at a specific pH), this property profoundly impacts absorption, distribution, and off-target toxicity.[] An optimal lipophilicity is essential; too high, and the compound may be poorly soluble and prone to metabolic breakdown, while too low may hinder its passage through lipid bilayers.[1]
Trustworthiness - Predicted Data: While no experimental logP is available for 1,6-Dichloroisoquinolin-4-amine, we can infer its properties from the related compound, 1,6-Dichloroisoquinoline (CAS 630421-73-7), which has a computationally predicted LogP of 3.54.[3] The addition of a polar amino group to this scaffold would be expected to decrease the logP. Therefore, a predicted logP for 1,6-Dichloroisoquinolin-4-amine would likely fall in the range of 2.5 to 3.0, placing it in a favorable "drug-like" chemical space.
Experimental Protocol: Shake-Flask Method for logP Determination
This classic method directly measures the partitioning of a compound between n-octanol and water.
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Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer for logD) in a separatory funnel. Shake vigorously for 24 hours and allow the phases to separate completely.
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Sample Preparation: Prepare a stock solution of 1,6-Dichloroisoquinolin-4-amine in n-octanol (pre-saturated with water/buffer). The concentration should be chosen to be within the linear range of the analytical method.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a glass vial. Typically, a phase ratio of 1:1 or 2:1 (octanol:water) is used.
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Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The logP is calculated as: logP = log ( [Concentration in octanol] / [Concentration in water] )
Computational Approach: QSAR and Fragment-Based Prediction
Quantitative Structure-Activity Relationship (QSAR) models and fragment-based methods are powerful in silico tools for estimating logP.[4][5] These methods deconstruct the molecule into atomic or fragmental contributions, each with a known lipophilicity value, and sum them to predict the overall logP.
Caption: Workflow for computational logP prediction using QSAR models.
Aqueous Solubility: The Gateway to Bioavailability
Expertise & Experience: Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. Solubility is influenced by factors such as crystal lattice energy, lipophilicity, and the presence of ionizable groups.
Trustworthiness - Inferred Properties: Given the planar aromatic structure and the presence of two chlorine atoms, 1,6-Dichloroisoquinolin-4-amine is expected to have low intrinsic aqueous solubility. The amino group, being basic, will increase solubility in acidic conditions due to the formation of a more soluble salt.
Experimental Protocol: Thermodynamic Solubility Measurement
This method determines the equilibrium solubility of a compound.
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Sample Preparation: Add an excess amount of solid 1,6-Dichloroisoquinolin-4-amine to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.
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Phase Separation: Filter or centrifuge the samples to remove the undissolved solid.
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Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.
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Data Analysis: The measured concentration at each pH represents the thermodynamic solubility under those conditions. The intrinsic solubility (solubility of the neutral form) can be determined from the solubility at a pH where the compound is predominantly un-ionized.
Ionization Constant (pKa): The pH-Dependent Behavior
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[1] For 1,6-Dichloroisoquinolin-4-amine, the primary basic center is the amino group at the 4-position, and the isoquinoline nitrogen is also weakly basic. The pKa dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Trustworthiness - Estimated pKa: Aromatic amines typically have pKa values in the range of 4-5. The electron-withdrawing effect of the two chlorine atoms on the isoquinoline ring would be expected to decrease the basicity of the 4-amino group, likely resulting in a pKa value in the lower end of this range, or even slightly below. The isoquinoline nitrogen's basicity will also be reduced by the adjacent chlorine atom.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for pKa determination.
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Sample Preparation: Dissolve an accurately weighed amount of 1,6-Dichloroisoquinolin-4-amine in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve. Specialized software can be used for more precise calculation.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amino group. The chemical shifts and coupling patterns will provide definitive information about the substitution pattern. The amino protons may appear as a broad singlet, and their chemical shift could be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Cl, N) and the overall electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
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N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
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C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic isoquinoline core.
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C-Cl stretching: Typically in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. A characteristic isotopic pattern due to the two chlorine atoms will be readily observable.
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 1,6-Dichloroisoquinolin-4-amine.
| Property | Value (Predicted/Inferred) | Importance in Drug Development |
| Molecular Weight | 213.07 g/mol | Adherence to Lipinski's Rule of Five; influences diffusion and transport. |
| logP | 2.5 - 3.0 | Governs membrane permeability, solubility, and metabolic stability. |
| Aqueous Solubility | Low intrinsic solubility, increases in acidic pH | Crucial for absorption and bioavailability. |
| pKa (basic) | ~3.5 - 4.5 | Determines the charge state at physiological pH, affecting solubility and target interaction. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 2 (from N in ring and -NH₂) | Affects solubility and molecular recognition. |
| Rotatable Bonds | 0 | A rigid structure can lead to higher binding affinity and improved selectivity. |
Conclusion: A Path Forward for Characterization
1,6-Dichloroisoquinolin-4-amine is a molecule with significant potential in drug discovery, warranting a thorough characterization of its physicochemical properties. While direct experimental data is currently sparse, this guide provides a robust framework for its comprehensive evaluation. By employing the detailed experimental protocols and leveraging predictive computational tools, researchers can build a complete physicochemical profile of this compound. This knowledge is not merely academic; it is a critical enabler for rational drug design, allowing for the optimization of ADME properties and ultimately increasing the probability of developing a successful therapeutic agent. The interplay of its lipophilicity, solubility, and ionization state, dictated by its unique chemical structure, will be the key to unlocking its full potential.
References
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Vertex AI Search.
- Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (n.d.). CD ComputaBio.
- Computational methods for predicting properties. (n.d.). ProtoQSAR.
- Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.
- Physicochemical Property Prediction. (n.d.). BOC Sciences.
- 1,6-dichloroisoquinolin-4-amine. (n.d.). Sigma-Aldrich. Retrieved February 24, 2026.
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- 630421-73-7 | 1,6-Dichloro-isoquinoline. (n.d.). ChemScene.
- Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. (2025, February 11). Frontiers.
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- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
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